3-((4-Benzylidenepiperidin-1-yl)methyl)-1-methyl-1H-pyrazole-5-carbonitrile
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Overview
Description
3-((4-Benzylidenepiperidin-1-yl)methyl)-1-methyl-1H-pyrazole-5-carbonitrile is a complex organic compound that features a combination of piperidine, pyrazole, and benzylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Benzylidenepiperidin-1-yl)methyl)-1-methyl-1H-pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-benzylidenepiperidine with a pyrazole derivative. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-((4-Benzylidenepiperidin-1-yl)methyl)-1-methyl-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene or pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-((4-Benzylidenepiperidin-1-yl)methyl)-1-methyl-1H-pyrazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-((4-Benzylidenepiperidin-1-yl)methyl)-1-methyl-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets. It is believed to act on certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is thought to involve interactions with neurotransmitter receptors and ion channels .
Comparison with Similar Compounds
Similar Compounds
4-Benzylidenepiperidine derivatives: These compounds share the benzylidene-piperidine structure and have similar biological activities.
Pyrazole derivatives: Compounds with the pyrazole ring are known for their diverse pharmacological properties.
Uniqueness
3-((4-Benzylidenepiperidin-1-yl)methyl)-1-methyl-1H-pyrazole-5-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H20N4 |
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Molecular Weight |
292.4 g/mol |
IUPAC Name |
5-[(4-benzylidenepiperidin-1-yl)methyl]-2-methylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C18H20N4/c1-21-18(13-19)12-17(20-21)14-22-9-7-16(8-10-22)11-15-5-3-2-4-6-15/h2-6,11-12H,7-10,14H2,1H3 |
InChI Key |
AXKFFFHLGWHMTC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)CN2CCC(=CC3=CC=CC=C3)CC2)C#N |
Origin of Product |
United States |
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